![molecular formula C9H7FO B1314931 4-Fluoro-1-indanone CAS No. 699-99-0](/img/structure/B1314931.png)
4-Fluoro-1-indanone
Overview
Description
4-Fluoro-1-indanone, also known as 4-Fluoro-2,3-dihydro-1-indenone, is a chemical compound with the empirical formula C9H7FO . It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular weight of 4-Fluoro-1-indanone is 150.15 g/mol . The compound’s structure can be represented by the SMILES stringFc1cccc2C(=O)CCc12
. Physical And Chemical Properties Analysis
4-Fluoro-1-indanone is a solid substance . It has a melting point of 72-76 °C . It is soluble in alcohol and chloroform .Scientific Research Applications
4-Fluoro-1-indanone: A Comprehensive Analysis of Scientific Research Applications
Medicine: 4-Fluoro-1-indanone is utilized in the medical field due to its potential as a building block for various pharmacologically active molecules. Its unique chemical structure can be incorporated into compounds that may exhibit therapeutic effects.
Organic Synthesis: As an important raw material, 4-Fluoro-1-indanone serves as an intermediate in organic synthesis. Its fluorinated structure is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties.
Pharmaceuticals: In pharmaceutical research, 4-Fluoro-1-indanone is used to synthesize new drug candidates. Its incorporation into drug designs can improve the pharmacokinetic properties of these candidates, such as their metabolic stability and ability to cross biological barriers.
Agrochemicals: The compound’s reactivity makes it a useful intermediate in the development of agrochemicals. Researchers can use it to create new pesticides or herbicides with enhanced efficacy and selectivity.
Dyestuffs: In the dye industry, 4-Fluoro-1-indanone can be involved in the synthesis of complex dye molecules. Its structural features may contribute to the colorfastness and brightness of these dyes.
Material Science: The electronic properties of 4-Fluoro-1-indanone could be exploited in material science, particularly in the development of novel materials with specific conductivity or photoreactivity characteristics.
Environmental Science: Research into environmental contaminants often involves 4-Fluoro-1-indanone as a reference compound or as part of analytical methods to detect and quantify pollutants.
Biochemistry: In biochemistry, 4-Fluoro-1-indanone might be used to study enzyme interactions with substrates or inhibitors that contain a fluorinated indanone moiety, providing insights into enzyme specificity and mechanism.
Each of these fields leverages the unique chemical properties of 4-Fluoro-1-indanone to explore and develop new applications that can have significant impacts across various industries and research areas .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSJDBZHCPYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479212 | |
Record name | 4-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-indanone | |
CAS RN |
699-99-0 | |
Record name | 4-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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